molecular formula C18H16N2O3 B2796752 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one CAS No. 868214-11-3

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one

Cat. No.: B2796752
CAS No.: 868214-11-3
M. Wt: 308.337
InChI Key: JBOAUSHJSLPSDC-VQHVLOKHSA-N
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Description

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is an organic compound with the molecular formula C18H16N2O3. It is a derivative of hydroquinoxalin-2-one, featuring a vinyl group substituted with a 3,4-dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which can impart distinct electronic and steric properties.

Biological Activity

3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroquinoxalinone core with a vinyl group substituted by a dimethoxyphenyl moiety. This unique structure is believed to contribute to its biological efficacy, particularly as an inhibitor of tubulin polymerization.

Research indicates that compounds similar to this compound act primarily through the inhibition of microtubule dynamics. They bind to the colchicine site on tubulin, which disrupts microtubule assembly and leads to cell cycle arrest in cancer cells.

Anticancer Efficacy

A study highlighted the antiproliferative potency of analogues related to this compound against various human cancer cell lines, including melanoma and breast cancer. The most potent analogues demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation (Table 1).

CompoundCell LineIC50 (nM)
5jMelanoma10.9
5kLung Cancer13.7
5lBreast Cancer13.8
5mMelanoma22.4
5tLung Cancer9.9

Table 1: Antiproliferative activity of selected compounds against human cancer cell lines.

In Vivo Studies

In vivo studies have shown that compounds structurally related to hydroquinoxalinones significantly inhibit tumor growth in xenograft models. For instance, compound 5m (administered at 4 mg/kg) and 5t (5 mg/kg) exhibited significant tumor growth inhibition and reduced metastasis in a highly paclitaxel-resistant melanoma model .

Case Studies

One notable case involved the evaluation of a series of hydroquinoxalinone derivatives where structural modifications were made to enhance biological activity. The results indicated that specific substitutions on the phenyl ring significantly influenced both metabolic stability and anticancer potency. For example, methoxy groups were crucial for maintaining activity, while excessive electron-withdrawing substitutions diminished efficacy .

Properties

IUPAC Name

3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOAUSHJSLPSDC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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